2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetic acid
Overview
Description
2-(3-(tert-Butyl)-5-hydroxy-1H-pyrazol-1-yl)acetic acid (also known as TBHPA) is a synthetic organic compound with a wide range of applications in the fields of chemistry and biochemistry. TBHPA is a versatile molecule that is used as a reagent, an inhibitor, and an activator in various laboratory experiments. In
Scientific Research Applications
Germination Inhibition
One of the derivatives of the pyrazole class, specifically (5-Butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid, has been identified as a germination inhibitory constituent, indicating the potential application of similar compounds in controlling plant growth or managing weeds. This compound was isolated from Erigeron annuus flowers and demonstrated significant inhibitory effects on lettuce seed germination, implying possible agricultural applications (Oh et al., 2002).
Synthetic Chemistry
In synthetic chemistry, the tert-butyl 3-(methylamino)but-2-enoate is acylated with fluorinated acetic acid anhydrides, and the reaction products are used to synthesize fluorinated pyrazole-4-carboxylic acids on a multigram scale. This process highlights the compound's role in the synthesis of complex molecules, potentially useful in the development of pharmaceuticals or other advanced materials (Iminov et al., 2015).
Ligand Synthesis for Metal Complexes
The compound has been used in the synthesis of chiral ligands for coordination to metal ions, like zinc. The ligand (3,5-di-tertbutylpyrazol-1-yl)(3,5-dimethylpyrazol-1-yl)acetic acid and its derivatives have been synthesized and shown to coordinate with zinc ions. Such complexes have potential applications in catalysis and materials science, where the control of stereochemistry is often crucial (Hegelmann et al., 2003).
Corrosion Inhibition
Pyrazoline derivatives, structurally related to the query compound, have been studied as corrosion inhibitors for mild steel in acidic media. The compounds, including 2-(4-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid, show high inhibition efficiency and obey Langmuir adsorption isotherm. This implies that related compounds could be useful in protecting industrial equipment or structures from corrosion, a significant issue in chemical processing and other industries (Lgaz et al., 2018).
properties
IUPAC Name |
2-(5-tert-butyl-3-oxo-1H-pyrazol-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3)6-4-7(12)11(10-6)5-8(13)14/h4,10H,5H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSZTBFCDHSONM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N(N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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